An In-depth Technical Guide to 4-Pyridyl Trifluoromethanesulfonate
An In-depth Technical Guide to 4-Pyridyl Trifluoromethanesulfonate
Introduction and Strategic Overview
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone functional motif. The strategic introduction of substituents onto the pyridine ring is a critical step in the design of novel molecular entities. 4-Pyridyl Trifluoromethanesulfonate, commonly referred to as 4-pyridyl triflate, has emerged as a superior electrophilic coupling partner for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring.
The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This property renders 4-pyridyl triflate significantly more reactive than its traditional halide counterparts (e.g., 4-chloropyridine or 4-bromopyridine) in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, properties, reactivity, and supplier availability of 4-pyridyl triflate, offering researchers a comprehensive resource for its effective utilization.
Chemical Identity and Physicochemical Properties
Correctly identifying the target molecule is crucial for sourcing and regulatory compliance. The nomenclature and key properties are summarized below.
Table 1: Chemical Identity of 4-Pyridyl Trifluoromethanesulfonate
| Identifier | Value |
| IUPAC Name | pyridin-4-yl trifluoromethanesulfonate |
| Common Names | 4-Pyridyl triflate, 4-Triflylpyridine |
| CAS Number | 154446-99-8 [1] |
| Molecular Formula | C₆H₄F₃NO₃S |
| Molecular Weight | 227.16 g/mol |
| Chemical Structure |
While specific, verified data for the pure compound is sparse, its properties can be inferred from related compounds and general chemical principles. It is typically a solid or oil that should be handled with care due to its high reactivity. It is soluble in common organic solvents like dichloromethane, THF, and dioxane.
Synthesis of 4-Pyridyl Trifluoromethanesulfonate
The preparation of 4-pyridyl triflate is primarily achieved via two reliable routes starting from either the readily available 4-hydroxypyridine or 4-aminopyridine. The choice of starting material often depends on commercial availability and cost.
Synthesis from 4-Hydroxypyridine (Preferred Method)
The most common and high-yielding method is the reaction of 4-hydroxypyridine (which exists in its tautomeric form, 4-pyridone) with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Reagent: Triflic anhydride (Tf₂O) is a highly powerful triflating agent, ensuring efficient conversion of the hydroxyl group.
-
Base: A hindered or non-nucleophilic base like pyridine or triethylamine is used to neutralize the triflic acid byproduct without competing in the reaction.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) are used to prevent hydrolysis of the highly reactive triflic anhydride.
-
Temperature: The reaction is initiated at low temperatures (e.g., 0 °C) to control the highly exothermic reaction and minimize side-product formation.
Caption: Workflow for the synthesis of 4-pyridyl triflate from 4-hydroxypyridine.
Experimental Protocol: Synthesis from 4-Hydroxypyridine
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Triflation: Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Alternative Synthesis from 4-Aminopyridine
An innovative one-pot procedure allows for the synthesis of pyridyl triflates directly from more accessible aminopyridines. This method involves a diazotization reaction in the presence of trifluoromethanesulfonic acid.[3][4]
Causality of Experimental Choices:
-
Mechanism: This method leverages the instability of pyridine diazonium salts. In the presence of triflic acid, the diazonium intermediate is rapidly converted to the desired triflate.[3]
-
Solvent: A paste made with DMSO provides a suitable medium for the reaction, which can be performed under mild conditions.[3]
This method avoids the sometimes higher cost of 4-hydroxypyridine but may require more careful optimization depending on the substrate.[3]
Reactivity and Applications in Drug Discovery
The primary utility of 4-pyridyl triflate lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The triflate group's exceptional leaving ability facilitates reactions that are often sluggish or unsuccessful with corresponding chloro- or bromopyridines.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. 4-Pyridyl triflate couples efficiently with a wide range of aryl, heteroaryl, and alkenyl boronic acids and esters.[5][6] This reaction is fundamental to constructing the biaryl and heteroaryl-aryl structures prevalent in many drug candidates.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The choice of ligand can be critical for optimizing yield and reaction time, especially with challenging substrates.[7]
-
Base: A base like K₃PO₄ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.
-
Solvent: Anhydrous solvents such as 1,4-dioxane or toluene are commonly employed.[7]
Caption: Generalized Suzuki-Miyaura cross-coupling workflow using 4-pyridyl triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add 4-pyridyl triflate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Catalyst: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 4-arylpyridine product.
Table 2: Representative Yields in Suzuki-Miyaura Couplings The reactivity of pyridyl triflates allows for high yields with a variety of coupling partners.[7][8]
| Boronic Acid Coupling Partner | Product | Typical Yield |
| Phenylboronic acid | 4-Phenylpyridine | >90% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyridine | >85% |
| 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)pyridine | >80% |
| (E)-Styrylboronic acid | 4-((E)-Styryl)pyridine | >75% |
Supplier and Availability
4-Pyridyl triflate (CAS 154446-99-8) is available from several fine chemical suppliers specializing in building blocks for research and development. Availability may vary, and it is often synthesized on demand or stocked in small research quantities.
Table 3: Commercial Supplier Information
| Supplier | Product Name | Purity | Availability |
| BLD Pharm | Pyridin-4-yl trifluoromethanesulfonate | >97% | In Stock (Check Website)[1] |
| Fluorochem | PYRIDIN-3-YL TRIFLUOROMETHANESULFONATE | >97% | In Stock (Check Website)[9] |
| Chem-Impex | 3-Pyridyl trifluoromethanesulfonate | >98% | In Stock (Check Website)[10] |
*Note: While suppliers for the 3-pyridyl isomer are listed as examples of availability for this class of compound, researchers should verify stock of the specific 4-pyridyl isomer (CAS 154446-99-8) directly with vendors.
Handling, Storage, and Safety
As a highly reactive electrophile, 4-pyridyl triflate and related compounds require careful handling.
-
Handling: Always handle in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture contamination. For long-term stability, refrigeration or storage in a freezer at -20°C is recommended.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water, as these can lead to rapid decomposition.
Conclusion
4-Pyridyl trifluoromethanesulfonate is a potent and versatile reagent that serves as a superior alternative to traditional halopyridines in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, driven by the excellent leaving group ability of the triflate moiety, enables the efficient synthesis of a diverse array of 4-substituted pyridines. This guide provides the foundational knowledge, from synthesis to application, for researchers in drug discovery and materials science to effectively incorporate this valuable building block into their synthetic programs, accelerating the development of novel and complex molecular architectures.
References
- Karchava, E. A., et al. "A new synthesis of pyridinyl trifluoromethanesulfonates via one-pot diazotization of aminopyridines in the presence of trifluoro." Tetrahedron Letters, 2014.
- Neufeldt, S. R., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloro." Organic Letters, 2017.
- Martínez-Vargas, A., et al.
- Constable, E. C., et al. "The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Cole-Parmer. Material Safety Data Sheet - Pyridinium trifluoromethanesulfonate. [Link]
- Vyvyan, J. R., et al.
-
PrepChem.com. Synthesis of triflate. [Link]
- Karchava, E. A., et al. "ChemInform Abstract: A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid." ChemInform, 2015.
Sources
- 1. 154446-99-8|Pyridin-4-yl trifluoromethanesulfonate|BLD Pharm [bldpharm.com]
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- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(Piperidin-1-yl)-1-((trifluoromethyl)sulfonyl)pyridin-1-ium trifluoromethanesulfonate | 2823408-48-4 [sigmaaldrich.com]
4-(Trifluoromethylsulfonyl)pyridine
Meisenheimer Complex (Resonance Stabilized)
4-Substituted Pyridine
